molecular formula C23H18BrNO6 B11253242 6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione

6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione

カタログ番号: B11253242
分子量: 484.3 g/mol
InChIキー: FIACVWPVEKBOGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the bichromene-dione family, characterized by a fused coumarin dimeric structure. Key features include:

  • 7'-Hydroxy group: Contributes to hydrogen-bonding capacity and polarity.
  • 8'-Morpholinomethyl substituent: Introduces a polar heterocyclic moiety, improving solubility and enabling interactions with biological targets .

特性

分子式

C23H18BrNO6

分子量

484.3 g/mol

IUPAC名

4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one

InChI

InChI=1S/C23H18BrNO6/c24-14-1-4-20-13(9-14)10-17(23(28)30-20)16-11-21(27)31-22-15(16)2-3-19(26)18(22)12-25-5-7-29-8-6-25/h1-4,9-11,26H,5-8,12H2

InChIキー

FIACVWPVEKBOGU-UHFFFAOYSA-N

正規SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Br)OC4=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions

6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted bichromene derivatives .

科学的研究の応用

6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications, including:

作用機序

The mechanism of action of 6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural Analogs and Substituent Effects

The following table compares key structural and synthetic features of related bichromene-diones and coumarin derivatives:

Compound Name / ID Substituents Yield (%) Melting Point (°C) Key Structural Differences Reference
Target Compound 6-Br, 7'-OH, 8'-morpholinomethyl N/A N/A Unique morpholine and bromo combination
Compound 2 () 6’-dimethylaminomethyl, 7’-OH, 8’-CH₃ 83 239–241 Dimethylamino vs. morpholinomethyl; methyl at 8’
Compound 3 () 7,7’,8’-trihydroxy 45 >270 Lacks bromo and morpholinomethyl; additional hydroxyl groups
Triumbelletin () 7,7’-dihydroxy, 3-(coumarin-oxy) N/A N/A Coumarin-oxy linker instead of bromo/morpholine
7'-Propoxy analog () 7'-(2-oxopropoxy) N/A N/A Propoxy substituent vs. morpholinomethyl
Key Observations:

Substituent Diversity: The target compound’s morpholinomethyl group distinguishes it from analogs with dimethylamino (Compound 2) or simple alkyl/alkoxy chains ().

Bromo vs. Hydroxy : The 6-bromo substituent introduces electron-withdrawing effects and steric hindrance, contrasting with hydroxyl-rich analogs (Compound 3, Triumbelletin), which prioritize hydrogen bonding .

Synthetic Challenges: Lower yields in hydroxylated analogs (e.g., Compound 3 at 45%) suggest that introducing polar groups like morpholinomethyl may require optimized conditions .

Solubility and Reactivity
  • Morpholinomethyl Group: Expected to increase water solubility compared to dimethylamino (Compound 2) due to morpholine’s oxygen atom .
  • Bromo Substituent : May reduce metabolic stability but enhance halogen-bonding interactions in enzyme inhibition (e.g., carbonic anhydrase targeting, as in ) .
Crystallographic and Hydrogen-Bonding Patterns
  • Comparison with 4-(4-Bromophenyl)chromenone (): Both compounds feature bromo-substituted aromatic systems. However, the chromenone in lacks the bichromene-dione core, resulting in distinct packing via N–H⋯O hydrogen bonds .

生物活性

6-Bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅BrN₂O₃
  • Molecular Weight : 328.19 g/mol
  • CAS Number : Not available in the current databases

The compound features a bromine atom and a morpholinomethyl group, which are critical for its biological activity.

Antiproliferative Effects

Research indicates that 6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in a dose-dependent manner.

Cell LineIC₅₀ (µM)Reference
HeLa (cervical)5.0
MCF-7 (breast)4.5
A549 (lung)6.0

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Induction of Apoptosis : Studies have demonstrated that treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing their progression through the cell cycle.

Case Studies

  • Case Study on HeLa Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on HeLa cells.
    • Method : Cells were treated with varying concentrations of the compound for 24 hours.
    • Results : The study reported an IC₅₀ value of 5.0 µM, with significant morphological changes indicative of apoptosis observed under microscopy.
  • Case Study on MCF-7 Cells :
    • Objective : To assess the impact on estrogen receptor-positive breast cancer cells.
    • Method : MCF-7 cells were exposed to the compound and analyzed for proliferation and apoptosis markers.
    • Results : An IC₅₀ of 4.5 µM was recorded, with flow cytometry confirming increased apoptotic cell populations.

Potential Therapeutic Applications

Given its biological activity, 6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione holds promise for development as an anticancer agent. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells could be beneficial in reducing side effects commonly associated with conventional chemotherapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。